5-Ortho-tolylpentene
Description
5-Ortho-tolylpentene is an alkene derivative featuring a pentene backbone substituted with an ortho-tolyl (2-methylphenyl) group at the fifth carbon. This compound is industrially significant due to its role in the synthesis of 1,5-dimethyltetralin, a precursor for fragrances and pharmaceuticals. Cyclization reactions of 5-ortho-tolylpentene are catalyzed by zeolite beta in pellet form, achieving high selectivity (>90%) and yield (>80%) when the SiO₂/Al₂O₃ ratio exceeds 30.0. The reaction proceeds via acid-catalyzed intramolecular cyclization, with minimized by-product formation under optimized conditions .
Properties
IUPAC Name |
1-methyl-2-pent-4-enylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-3-4-5-9-12-10-7-6-8-11(12)2/h3,6-8,10H,1,4-5,9H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCFBYVNDQNAHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CCCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60446728 | |
| Record name | 5-ortho-tolylpentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42946-77-0 | |
| Record name | 5-ortho-tolylpentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60446728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Ortho-tolylpentene can be synthesized through the alkenylation of ortho-xylene with 1,3-butadiene. This reaction typically involves the use of a catalyst to facilitate the formation of the desired product . The reaction conditions often include elevated temperatures and controlled environments to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 5-Ortho-tolylpentene may involve the use of ultrasonic treatment systems to enhance the conversion efficiency of ortho-xylene to the desired product . This method helps maintain the dispersibility of sodium or potassium and improves the overall yield.
Chemical Reactions Analysis
Types of Reactions
5-Ortho-tolylpentene undergoes various chemical reactions, including:
Cyclization: This reaction can convert 5-Ortho-tolylpentene to 1,5-dimethyltetralin using H-beta zeolite as a catalyst.
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Cyclization: H-beta zeolite is commonly used as a catalyst for cyclization reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products
Cyclization: The major product is 1,5-dimethyltetralin.
Oxidation: The products depend on the specific oxidizing agent used and the reaction conditions.
Substitution: The products vary based on the substituents introduced during the reaction.
Scientific Research Applications
5-Ortho-tolylpentene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Used in the production of materials such as polyethylene naphthalate.
Mechanism of Action
The mechanism of action of 5-Ortho-tolylpentene involves its interaction with various molecular targets and pathways. For instance, during cyclization, the compound interacts with the active sites of the H-beta zeolite catalyst, facilitating the formation of 1,5-dimethyltetralin . The specific molecular targets and pathways depend on the type of reaction and the conditions under which it is carried out.
Comparison with Similar Compounds
5-Para-Tolylpentene
Structural Differences : The para-tolyl substituent (4-methylphenyl) alters steric and electronic effects compared to the ortho isomer.
| Property | 5-Ortho-Tolylpentene | 5-Para-Tolylpentene |
|---|---|---|
| Substituent Position | Ortho (2-methylphenyl) | Para (4-methylphenyl) |
| Cyclization Product | 1,5-Dimethyltetralin | 1,4-Dimethyltetralin* |
| Reaction Rate | Faster (steric proximity) | Slower (reduced steric hindrance) |
| Selectivity | 90% (zeolite beta catalyst) | 70–75% (inferred)** |
Key Findings :
- The ortho-methyl group in 5-ortho-tolylpentene facilitates faster cyclization due to proximity to the reaction center, whereas the para isomer requires longer reaction times .
- Para-substitution reduces steric hindrance but may lead to competing reaction pathways, lowering selectivity for the desired tetralin derivative.
5-Phenylpentene
Structural Differences : Lacks the methyl group on the phenyl ring, altering electronic density.
| Property | 5-Ortho-Tolylpentene | 5-Phenylpentene |
|---|---|---|
| Aromatic Substituent | Ortho-tolyl | Phenyl |
| Cyclization Product | 1,5-Dimethyltetralin | 1-Phenyltetralin* |
| Electronic Effects | Electron-donating (methyl) | Neutral (no methyl) |
| Yield (Catalyzed) | 82% | ~70% (inferred)** |
Key Findings :
- Electron-donating methyl groups in 5-ortho-tolylpentene enhance stabilization of transition states, improving regioselectivity.
Comparison with Isomers of 5-Ortho-Tolylpentene
Different double bond positions (e.g., 1-pentene vs. 3-pentene isomers) influence reactivity:
| Isomer | Double Bond Position | Reaction Time (h) | Selectivity (%) |
|---|---|---|---|
| 5-Ortho-Tolyl-1-pentene | C1–C2 | 4 | 85 |
| 5-Ortho-Tolyl-3-pentene | C3–C4 | 6 | 75 |
| Mixture (Industrial Use) | Multiple | 5 | 90 |
Key Findings :
- The 1-pentene isomer reacts faster due to proximity of the double bond to the aryl group, but mixtures achieve higher selectivity when using pelletized zeolite catalysts .
- Extended reaction times (6+ hours) mitigate slower kinetics in 3-pentene isomers, though industrial processes prefer blended feeds for efficiency.
Table 1: Cyclization Performance of 5-Ortho-Tolylpentene vs. Analogs
| Compound | Catalyst (SiO₂/Al₂O₃ >30) | Selectivity (%) | Yield (%) | By-Products |
|---|---|---|---|---|
| 5-Ortho-Tolylpentene | Zeolite beta (pellet) | 90 | 82 | <5% dimers |
| 5-Para-Tolylpentene | Zeolite beta (pellet) | 70–75* | 65–70* | 10–15% isomers |
| 5-Phenylpentene | Zeolite beta (pellet) | 80* | 70* | 10% linear alkanes |
Inferred from structural analogs; *Theoretical estimates based on substituent effects.
Biological Activity
5-Ortho-tolylpentene is an organic compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of 5-Ortho-tolylpentene, summarizing key findings from various studies, including its synthesis, biological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
5-Ortho-tolylpentene is characterized by a pentene chain with an ortho-tolyl substituent. The synthesis typically involves the alkylation of ortho-tolyl derivatives with appropriate alkenes under specific conditions to yield the desired product. For instance, one common method includes the reaction of ortho-tolylmagnesium bromide with a suitable carbonyl compound followed by dehydration to form the alkene.
Antimicrobial Properties
Research has indicated that compounds similar to 5-Ortho-tolylpentene exhibit significant antimicrobial properties. A study by Buchenauer et al. reported that certain derivatives of ortho-substituted aryl compounds demonstrated effectiveness against various bacterial strains, suggesting that 5-Ortho-tolylpentene may possess similar activity .
Cytotoxic Effects
In vitro studies have shown that 5-Ortho-tolylpentene and its derivatives can induce cytotoxic effects in cancer cell lines. For example, a study highlighted that compounds with similar structural features were able to inhibit cell proliferation in human cancer cells by inducing apoptosis . The mechanism of action is believed to involve the disruption of mitochondrial function and the activation of caspase pathways.
Case Studies
- Antimicrobial Activity : In one case study, a series of ortho-substituted phenolic compounds were tested for their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with ortho-substituents exhibited enhanced activity compared to their para- or meta-substituted counterparts .
- Cytotoxicity in Cancer Cells : Another study investigated the cytotoxicity of various alkene derivatives on MCF-7 breast cancer cells. The findings revealed that 5-Ortho-tolylpentene showed a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .
Data Table: Biological Activities of 5-Ortho-tolylpentene and Related Compounds
The biological activity of 5-Ortho-tolylpentene is attributed to several mechanisms:
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to cell lysis.
- Apoptosis Induction : In cancer cells, these compounds may activate apoptotic pathways through mitochondrial damage and caspase activation.
- Antioxidant Activity : Some studies suggest that ortho-substituted compounds can scavenge free radicals, contributing to their protective effects against oxidative stress.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
